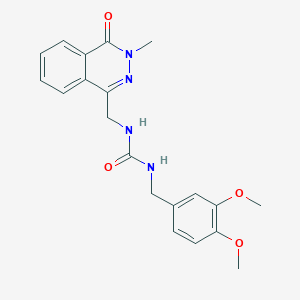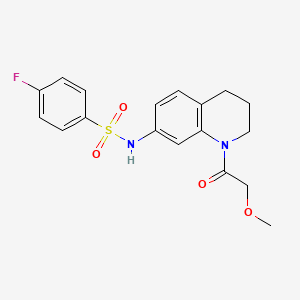
4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is an intricate organic compound. This compound features multiple functional groups including a fluorine atom, a methoxyacetyl group, and a sulfonamide group attached to a tetrahydroquinoline structure. It finds its application in various scientific domains due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves a multi-step process:
Formation of the tetrahydroquinoline core: : This usually involves the Pictet-Spengler reaction, where an arylamine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the methoxyacetyl group: : This is often achieved via an acylation reaction, where the tetrahydroquinoline is treated with methoxyacetyl chloride in the presence of a base like pyridine.
Attachment of the sulfonamide group: : The sulfonamide moiety is introduced through a sulfonation reaction using sulfonyl chloride and a suitable amine.
Industrial Production Methods
For industrial-scale production, the process is typically optimized for yield and cost-effectiveness:
Large batch reactions: : Scale-up of the Pictet-Spengler reaction can be managed in large reactors with continuous stirring and temperature control.
Automated processes: : Acylation and sulfonation reactions are often automated to ensure precision and reproducibility, which are crucial for the high-purity requirements of the final product.
Purification steps: : The product is then purified using techniques like crystallization or chromatography to remove any by-products or impurities.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: : The carbonyl group in the methoxyacetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: : Halogenation reactions can occur at the aromatic rings, especially involving the fluorine atom.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Sodium borohydride or lithium aluminium hydride in anhydrous solvents.
Substitution: : Halogen sources like N-bromosuccinimide (NBS) under light or radical initiator conditions.
Major Products
Oxidation: : Quinoline derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Various halogenated analogs.
科学研究应用
The compound 4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide finds significant applications across multiple fields:
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Due to its structural complexity, it is often studied for its potential interactions with various biological macromolecules.
Medicine: : It has been explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: : It is utilized in the development of new materials, particularly in the field of organic electronics and specialty polymers.
作用机制
The exact mechanism of action of 4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide varies based on its application:
Molecular Targets: : In medicinal chemistry, it often targets enzymes or receptors involved in disease pathways.
Pathways Involved: : It can modulate specific biochemical pathways by binding to target sites, leading to inhibition or activation of those pathways, affecting cellular processes.
相似化合物的比较
Similar compounds include other fluorinated sulfonamides and tetrahydroquinoline derivatives. Some notable mentions:
4-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
4-bromo-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
Uniqueness
Fluorine Substitution: : The presence of the fluorine atom imparts unique electronic properties to the compound, affecting its reactivity and interactions with biological targets.
Methoxyacetyl Group: : This group can influence the compound's lipophilicity and membrane permeability, important for its biological activity.
These similar compounds differ primarily in their halogen substituents, which can significantly alter their chemical properties and reactivity.
Hopefully, this deep dive gives you a comprehensive understanding of 4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide and its various aspects
属性
IUPAC Name |
4-fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-25-12-18(22)21-10-2-3-13-4-7-15(11-17(13)21)20-26(23,24)16-8-5-14(19)6-9-16/h4-9,11,20H,2-3,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMXIMZFMANUCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
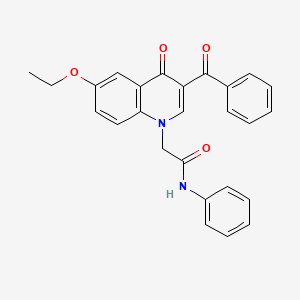
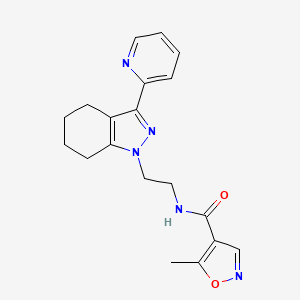
![N-[2-(2,4-Dichlorophenoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B2991050.png)
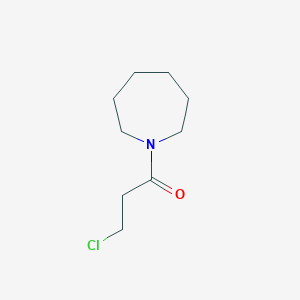
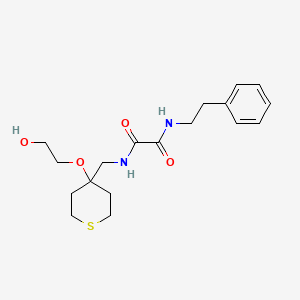
![2-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2991056.png)
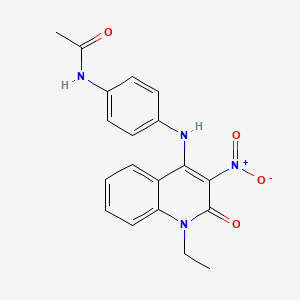
![8-[(dibenzylamino)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2991058.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2991059.png)
![1-Isopropyl-6,6-dimethoxy-2-azaspiro[3.3]heptane](/img/structure/B2991060.png)
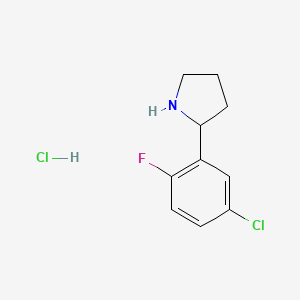
![2-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2991063.png)
